molecular formula C14H26N2O3S B5333032 (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide

(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B5333032
M. Wt: 302.44 g/mol
InChI Key: RTTJPHZSHCNADL-RVDMUPIBSA-N
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Description

(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[221]heptane-2-sulfonamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps. One common method includes the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent functionalization steps introduce the tert-butyl, hydroxyimino, and sulfonamide groups. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyimino group, potentially forming oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, this compound has potential applications as a drug candidate. Its sulfonamide group is a common motif in pharmaceuticals, and its unique structure may offer advantages in terms of specificity and efficacy.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.

Uniqueness

(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[221]heptane-2-sulfonamide is unique due to its bicyclic structure and the presence of multiple functional groups

Properties

IUPAC Name

(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-8-9-7-10(14(8,5)6)12(11(9)15-17)20(18,19)16-13(2,3)4/h8-10,12,16-17H,7H2,1-6H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJPHZSHCNADL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=NO)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C\2CC(C1(C)C)C(/C2=N/O)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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